molecular formula C2H6ClNO2S B143814 Dimethylsulfamoyl chloride CAS No. 13360-57-1

Dimethylsulfamoyl chloride

Cat. No. B143814
CAS RN: 13360-57-1
M. Wt: 143.59 g/mol
InChI Key: JFCHSQDLLFJHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylsulfamoyl chloride is a chemical compound that has been studied for its reactivity and potential applications in various chemical reactions. It is known to participate in solvolysis reactions and has been used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of dimethylsulfamoyl chloride-related compounds has been reported in several studies. For instance, it has been used in the synthesis of hydrogen trans-bis(dimethyl sulfoxide)tetrachlororuthenate(III) and mer-trichlorotris(dimethyl sulfoxide)ruthenium(III), which are the first fully characterized chloride-dimethyl sulfoxide-ruthenium (III) complexes . Additionally, it has been utilized in the preparation of various carboxylic esters or amides under mild conditions .

Molecular Structure Analysis

The molecular structure of dimethylsulfamoyl chloride and its derivatives has been characterized using techniques such as X-ray crystallography. For example, the molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been determined, revealing how the molecules are organized in the crystal lattice .

Chemical Reactions Analysis

Dimethylsulfamoyl chloride undergoes various chemical reactions, including solvolysis, which has been shown to proceed via a dissociative mechanism in aqueous binaries of MeOH, EtOH, and MeCN . Kinetic studies have also been conducted on halide exchange reactions of dimethylsulfamoyl chloride in dry acetone, providing insights into the nucleophilicity and activation parameters of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylsulfamoyl chloride have been explored through studies on its solvolysis. The specific rates of solvolysis in different solvents indicate sensitivity towards changes in solvent nucleophilicity and ionizing power, suggesting an S(N)2 pathway for these reactions . Additionally, the compound has been used in a capillary electrophoretic method for determining trace levels of genotoxins in pharmaceutical substances, demonstrating its utility in analytical chemistry .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity : A study demonstrated the synthesis of ureas and sulfamides from 1-aminotetralins using dimethylsulfamoyl chloride. These compounds showed cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting potential as anticancer agents (Özgeriş et al., 2017).

Chemical Synthesis

  • Esterification and Amidation Agent : Dimethylsulfamoyl chloride, combined with N,N-dimethylamines, has been used for the synthesis of carboxylic esters or amides. This method is noted for its mild conditions and efficiency, showcasing the chemical's utility in organic synthesis (Wakasugi et al., 2001).
  • N,N-Dimethylamide Synthesis : The compound has been applied in a novel method for converting carboxylic acids to N,N-dimethylamides, offering a simple and efficient approach for this type of chemical synthesis (Kaboudin & Haghighat, 2012).

Pharmacological and Biological Effects

  • Effects on Cell Proliferation and Cytokine Production : Research has shown that dimethylsulfamoyl chloride can influence lymphocyte activation and exhibit anti-inflammatory effects by reducing lymphocyte proliferation and cytokine production. This indicates its potential impact on immune responses and inflammation (Costa et al., 2017).

Solvent Effects

  • Solvent for Neurophysiological Studies : As a solvent, dimethylsulfamoyl chloride has been used in neurophysiological studies, particularly for examining its effects on neuronal excitability properties. This includes its impact on action potential count and waveform in cortical and hippocampal pyramidal cells (Tamagnini et al., 2014).

Safety And Hazards

Dimethylsulfamoyl chloride is considered hazardous. It may cause cancer in humans . It may be fatal if inhaled, causes burns by all exposure routes, and is harmful in contact with skin and if swallowed . It is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Skin Corr. 1B .

Future Directions

While specific future directions for Dimethylsulfamoyl chloride are not mentioned in the search results, it continues to be used in various synthesis processes, particularly in the creation of medicinally important compounds .

properties

IUPAC Name

N,N-dimethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCHSQDLLFJHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065420
Record name Dimethylsulphamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethylsulphamoyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dimethylsulfamoyl chloride

CAS RN

13360-57-1
Record name Dimethylsulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13360-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminosulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylsulfamoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfamoyl chloride, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylsulphamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylsulphamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimethylaminosulfonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76BN2B689B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylsulfamoyl chloride
Reactant of Route 2
Reactant of Route 2
Dimethylsulfamoyl chloride
Reactant of Route 3
Reactant of Route 3
Dimethylsulfamoyl chloride
Reactant of Route 4
Reactant of Route 4
Dimethylsulfamoyl chloride
Reactant of Route 5
Dimethylsulfamoyl chloride
Reactant of Route 6
Dimethylsulfamoyl chloride

Citations

For This Compound
362
Citations
ECF Ko, RE Robertson - Journal of the American Chemical …, 1972 - ACS Publications
The hydrolysis of dimethylsulfamoyl chloride in water is characterized by a large negative value of the apparent heat capacity of activation (ACP*=—76 cal deg-1 mol-1). The …
Number of citations: 19 pubs.acs.org
DN Kevill, BC Park, KH Park, MJ D'Souza… - Organic & …, 2006 - pubs.rsc.org
Contrary to earlier suggestions of an SN1 pathway for solvolyses of N,N-dimethylsulfamoyl chloride (1), an extended Grunwald–Winstein equation treatment of the specific rates of …
Number of citations: 45 pubs.rsc.org
B Kaboudin, H Haghighat - Journal of the Iranian Chemical Society, 2012 - Springer
… Interestingly, we found that N,N-dimethylsulfamoyl chloride was also capable of converting … of a carboxylic acid with N,N-dimethylsulfamoyl chloride in the presence of a mixture of …
Number of citations: 1 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
BC Lee, I Lee - Journal of the Korean Chemical Society, 1980 - koreascience.kr
Rates and activation parameters have been determined for the solvolysis of N, N-dimethylsulfamoyl chloride in aqueous binaries of MeOH, EtOH, $(Me) _2CO $ and MeCN. Various …
Number of citations: 4 koreascience.kr
K Wakasugi, A Nakamura, A Iida, Y Nishii, N Nakatani… - Tetrahedron, 2003 - Elsevier
… We describe the full details 14 of a novel efficient condensation agent for esterification and amidation, dimethylsulfamoyl chloride (Me 2 NSO 2 Cl; 1) together with sterically unhindered …
Number of citations: 56 www.sciencedirect.com
SM Hell, CF Meyer, AA Trabanco… - JoVE (Journal of …, 2020 - jove.com
… A color change was observed upon addition of N,N-dimethylsulfamoyl chloride. No degradation of the product was observed when the reaction time was extended to 72 h. …
Number of citations: 1 www.jove.com
M Zhang, X Ding, A Lu, J Kang, Y Gao… - Organic Chemistry …, 2021 - pubs.rsc.org
… control of the sulfonyl radical from dimethylsulfamoyl chloride. Different kinds of alkyl sulfonates … and sulfonate radicals from dimethylsulfamoyl chloride and the followed sulfonation and …
Number of citations: 29 pubs.rsc.org
I Lee, SC Kim - Journal of the Korean Chemical Society, 1973 - koreascience.kr
… of water-organic solvent, but for dimethylsulfamoyl chloride, two types of mechanisms are … 6 In this work, we carried out kinetic study of halide exchange for dimethylsulfamoyl chloride …
Number of citations: 0 koreascience.kr
YM Loksha, EB Pedersen, AD Bond, P La Colla… - …, 2009 - thieme-connect.com
… reaction by condensing thymine with dimethylsulfamoyl chloride. X-ray crystallography was … )pyrimidin-4(3H)-one with dimethylsulfamoyl chloride for a lithiation reaction. However, X-…
Number of citations: 4 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.